molecular formula C14H10F2O2 B1282801 2,2-Bis(4-fluorophenyl)acetic acid CAS No. 361-63-7

2,2-Bis(4-fluorophenyl)acetic acid

Cat. No. B1282801
CAS RN: 361-63-7
M. Wt: 248.22 g/mol
InChI Key: MCDCIWAVBWPRSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves refluxing starting materials with appropriate reagents. For instance, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . Similarly, 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid was synthesized by carboxylation of a lithiated intermediate with gaseous CO2 . These methods suggest that the synthesis of 2,2-bis(4-fluorophenyl)acetic acid could potentially involve similar strategies, such as refluxing or carboxylation reactions.

Molecular Structure Analysis

Crystal structure elucidation is a common technique used to analyze the molecular structure of compounds. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined, and it crystallizes in the monoclinic system . The crystal structure of 1,2-bis(pyridin-1-ium-4-yl)ethylene bis(5-fluorouracil-1-acetate) was also determined, revealing a three-dimensional network formed by intermolecular hydrogen bonds . These studies indicate that the molecular structure of 2,2-bis(4-fluorophenyl)acetic acid could be similarly analyzed using X-ray crystallography to reveal its crystalline form and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds containing fluorophenyl groups can be studied using various techniques. For instance, 2-fluoro-2 phenylacetic acid was used as a chiral derivatizing agent, and its reactivity was analyzed using 19F NMR spectroscopy . This suggests that 2,2-bis(4-fluorophenyl)acetic acid could also be studied using NMR to understand its chemical behavior, particularly in the context of chiral derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often characterized using techniques such as IR, NMR, and MS. For example, the bis(2-morpholino-1-methylethyl) esters of various carboxylic acids were characterized by their IR and PMR spectra . Similarly, the structure of 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid was characterized using X-ray diffraction data . These methods could be applied to 2,2-bis(4-fluorophenyl)acetic acid to determine its physical and chemical properties, such as solubility, melting point, and spectral data.

Scientific Research Applications

1. Pharmaceutical Intermediate

2,2-Bis(4-fluorophenyl)acetic acid is significant as a pharmaceutical intermediate. It is typically synthesized via Friedel-Crafts reaction, and through sulfonation, undesired isomers can be efficiently removed, indicating its importance in refining pharmaceutical compounds (Fan, 1990).

2. Formation of 1,2-Dioxanes

In chemical synthesis, 2,2-Bis(4-fluorophenyl)acetic acid plays a role in the formation of 1,2-dioxanes. This process involves the reaction of certain ethenes with manganese(III) compounds, showcasing its application in creating complex organic compounds (Nishino et al., 1991).

3. Environmental Contaminant Studies

Although not directly related to 2,2-Bis(4-fluorophenyl)acetic acid, its structural analog, 2,2-bis(chlorophenyl)acetic acid, has been a focus in environmental studies, especially in aquatic systems. Such studies highlight the need to understand and monitor similar compounds in the environment (Heberer & Dünnbier, 1999).

4. Fuel Cell Applications

In the field of energy, sulfonated block copolymers containing bis(4-fluorophenyl)sulfone, closely related to 2,2-Bis(4-fluorophenyl)acetic acid, have been synthesized for fuel-cell applications. These materials show promising properties like high proton conductivity, making them valuable for sustainable energy technologies (Bae et al., 2009).

5. Crystal Structure and Antitumor Research

Studies on the crystal structure of compounds involving 5-fluorouracil-1-acetate, a derivative of 5-fluorouracil, and its interactions with other molecules like 1,2-bis(pyridin-1-ium-4-yl)ethylene are relevant. These investigations contribute to understanding the properties of fluorinated compounds and their potential in cancer treatment (Chen & Xiang, 2006).

Future Directions

The future research directions for “2,2-Bis(4-fluorophenyl)acetic acid” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity and mechanism of action, investigating its potential biological activities, and developing new synthetic routes or improving existing ones .

properties

IUPAC Name

2,2-bis(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDCIWAVBWPRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542629
Record name Bis(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-fluorophenyl)acetic acid

CAS RN

361-63-7
Record name Bis(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4,4′-difluorobenzhydrol (10.0 g, 45.4 mmol, 1 equiv) in H2SO4 (37 M; 200 mL, 7.4 mol, 160 equiv) in an ice bath was added formic acid (20 mL, 24 g, 0.53 mol, 12 equiv) with no stirring. After a few seconds, carbon monoxide evolution was observed. The reaction was allowed to stand without stirring for 3.5 h. The reaction mixture was carefully poured into H2O (1000 mL) (highly exothermic). The aqueous mixture was extracted with EtOAc (1×250 mL). The organic layer was dried (anh. Na2SO4) and rotary evaporated (75° C.) to yield 11.7 g of an orange oil. This oil was dissolved in Et2O (100 mL) and extracted with 2 M NaOH (1×50 mL). The aqueous layer was then acidified with 12 M HCl (8 mL) and extracted with EtOAc (1×50 mL). The organic layer was dried (anh. Na2SO4), rotary evaporated (75° C.), and put under high vacuum for 16 h. This provided 6.15 g (54.6%) of product as a yellow, crystalline solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Fluorobenzene (13.6 g, 0.142 mol) and glyoxylic acid monohydrate (2.35 g, 0.0255 mol) were dissolved in warm acetic acid (30.0 mL). The mixture was cooled in an ice/water bath and concentrated sulfuric acid (20.0 mL) was added dropwise over 0.5 h. The resulting thick red suspension was stirred at 80° C. for 12 h and then cooled to room temperature. Water (300 mL) was added and the pH was adjusted to 3 with potassium hydroxide pellets and 10% KOH solution. The aqueous solution was extracted with ethyl acetate (3×100 mL) and the combined organic extracts were washed with brine (100 mL) and dried over sodium sulfate, filtered and concentrated in vacuo to give the desired product (5.18 g, 82%) as a red solid, which was used in the subsequent step without further purification: 1H NMR (400 MHz, CD3OD) δ 9.45 (br s, 1H), 7.31–7.25 (m, 4H), 7.06–7.0 (m, 4H), 5.01 (s, 1H).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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